

¹H NMR Signal Assignment and Comparative Analysis of 2-Bromo-5,6-dimethylnicotinonitrile

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Compound of Interest

Compound Name:	2-Bromo-5,6-dimethylnicotinonitrile
Cat. No.:	B175581

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This guide provides a detailed ¹H NMR characterization of **2-Bromo-5,6-dimethylnicotinonitrile**, offering a comparative analysis with structurally related compounds to facilitate unambiguous signal assignment. The presented data and methodologies are intended to support researchers, scientists, and professionals in the field of drug development in their structural elucidation endeavors.

Predicted ¹H NMR Signal Assignment for 2-Bromo-5,6-dimethylnicotinonitrile

The structure of **2-Bromo-5,6-dimethylnicotinonitrile** contains three distinct proton signals: one aromatic proton on the pyridine ring and two methyl groups at positions 5 and 6. Based on the analysis of substituent effects, a predicted assignment of the ¹H NMR signals is presented below.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-4	7.5 - 8.0	Singlet (s)
C5-CH ₃	2.3 - 2.6	Singlet (s)
C6-CH ₃	2.4 - 2.7	Singlet (s)

Rationale for Assignment:

- H-4 (Aromatic Proton): The proton at the C-4 position is expected to be the most downfield signal due to its location on the aromatic pyridine ring. The electron-withdrawing effects of the adjacent cyano group at C-3 and the bromine atom at C-2 will deshield this proton, shifting its resonance to a lower field.
- C5-CH₃ and C6-CH₃ (Methyl Protons): The two methyl groups at positions 5 and 6 are expected to appear as singlets in the upfield region of the spectrum. Distinguishing between these two signals requires a more detailed analysis of the electronic environment. The methyl group at C-6 is adjacent to the nitrogen atom of the pyridine ring, which may exert a slight deshielding effect compared to the methyl group at C-5. Therefore, the C6-CH₃ signal is predicted to be slightly downfield of the C5-CH₃ signal.

Comparative ¹H NMR Data

To support the predicted signal assignment, ¹H NMR data for structurally analogous compounds are presented below. This comparative data allows for the evaluation of the electronic effects of the bromine, cyano, and methyl substituents on the chemical shifts of the pyridine ring protons.

Compound	H-4 (δ, ppm)	C5-CH ₃ (δ, ppm)	C6-CH ₃ (δ, ppm)	Other Protons (δ, ppm)
2-Bromo-5,6-dimethylnicotinonitrile (Predicted)	7.5 - 8.0	2.3 - 2.6	2.4 - 2.7	-
Methyl 4-bromo-6-methylnicotinate	7.40 (s)	-	2.47 (s)	8.79 (s, H-2), 3.85 (s, OCH ₃)[1]
2-Bromopyridine	7.40 (d)	-	-	8.31 (d, H-6), 7.17 (t, H-5), 7.46 (t, H-3)[2]

Analysis of Comparative Data:

- The chemical shift of the aromatic proton in methyl 4-bromo-6-methylnicotinate (H-2 at 8.79 ppm and H-5 at 7.40 ppm) provides a valuable reference.[1] In **2-Bromo-5,6-dimethylnicotinonitrile**, the single aromatic proton is at the 4-position, and its chemical shift is expected to be influenced by the adjacent cyano and methyl groups.
- The methyl signal in methyl 4-bromo-6-methylnicotinate at 2.47 ppm gives an indication of the expected chemical shift for a methyl group on the pyridine ring in a similar electronic environment.[1]
- The spectrum of 2-bromopyridine demonstrates the deshielding effect of the bromine atom on the adjacent protons, with the H-6 proton appearing at a downfield shift of 8.31 ppm.[2]

Experimental Protocol: ^1H NMR Spectroscopy

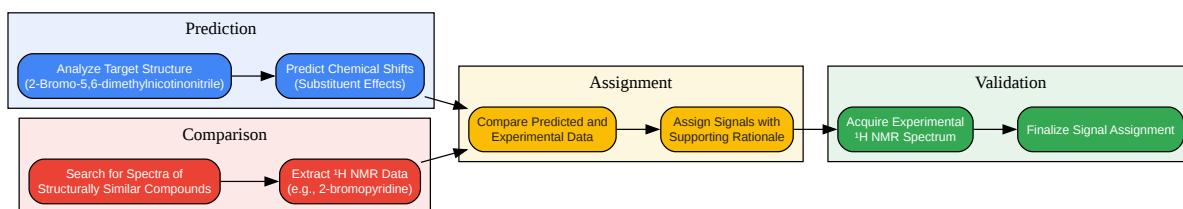
A standard protocol for acquiring a high-quality ^1H NMR spectrum is as follows:

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample of **2-Bromo-5,6-dimethylnicotinonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.

- Data Acquisition:
 - Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for ^1H NMR), the number of scans (e.g., 16 or 32 for a reasonably concentrated sample), and the relaxation delay (typically 1-2 seconds).
 - Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.
 - Integrate the signals to determine the relative ratios of the protons.

Structural Representation and Proton Assignment

The following diagram illustrates the structure of **2-Bromo-5,6-dimethylnicotinonitrile** with the assigned protons.



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References

- 1. rsc.org [rsc.org]
- 2. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
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